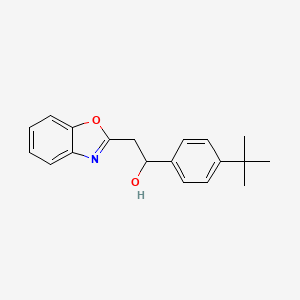

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol

Descripción general

Descripción

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a chemical compound with the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . It is characterized by the presence of a benzoxazole ring and a tert-butylphenyl group, which contribute to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation, where tert-butylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.

Formation of Ethanol Moiety: The final step involves the reduction of the intermediate compound to form the ethanol moiety, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and tert-butylphenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparación Con Compuestos Similares

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol can be compared with similar compounds, such as:

2-Benzoxazol-2-yl-1-phenylethanol: Lacks the tert-butyl group, resulting in different chemical and biological properties.

2-Benzoxazol-2-yl-1-(4-methylphenyl)ethanol: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.

2-Benzoxazol-2-yl-1-(4-chlorophenyl)ethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

2-Benzoxazol-2-yl-1-(4-tert-butylphenyl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing on a variety of research studies.

Molecular Formula: C₁₉H₂₁NO₂

Molecular Weight: 295.38 g/mol

Melting Point: 147-149 °C

CAS Number: 849021-34-7

The compound features a benzoxazole moiety, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves reactions that form the benzoxazole ring followed by functionalization to introduce the tert-butylphenyl group. This synthetic pathway is crucial as it influences the compound's biological activity.

Antimicrobial Properties

Research has demonstrated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. A study evaluating a series of benzoxazole derivatives found that compounds with similar structures displayed broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) ranged from 16 to 128 μg/ml against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. Some compounds have shown selective cytotoxicity against cancer cell lines while exhibiting lower toxicity to normal cells. For instance, studies indicated that certain benzoxazole derivatives were effective against breast cancer cells (e.g., MCF-7 and MDA-MB-231), lung cancer cells (A549), and prostate cancer cells (PC3) . The structure–activity relationship (SAR) analyses suggest that modifications to the benzoxazole ring can enhance anticancer efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, leading to disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins .

Case Studies

A notable case study involved the evaluation of a series of benzoxazole derivatives for their antimicrobial activity, where one derivative exhibited an MIC of 16 μg/ml against antibiotic-resistant Enterococcus faecalis, outperforming standard antibiotics like vancomycin . Additionally, another study highlighted the use of molecular docking to explore interactions between benzoxazole derivatives and viral proteins, indicating potential antiviral applications .

Research Findings Summary Table

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-19(2,3)14-10-8-13(9-11-14)16(21)12-18-20-15-6-4-5-7-17(15)22-18/h4-11,16,21H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDAXHITZJHBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375478 | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-34-7 | |

| Record name | α-[4-(1,1-Dimethylethyl)phenyl]-2-benzoxazoleethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Benzoxazol-2-yl)-1-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.